molecular formula C14H22N2O B12520314 2-amino-N-benzyl-N,3,3-trimethylbutanamide

2-amino-N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B12520314
M. Wt: 234.34 g/mol
InChI Key: FZJOYZVWYQVWSP-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N,3,3-trimethylbutanamide is an organic compound belonging to the class of valine derivatives. It is characterized by its molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is known for its unique structural features, including a benzyl group attached to the nitrogen atom and a highly branched butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N,3,3-trimethylbutanamide typically involves the reaction of valine derivatives with benzylamine under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at the desired sites. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-benzyl-N,3,3-trimethylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-benzyl-N,3,3-trimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the highly branched butanamide backbone makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJOYZVWYQVWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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